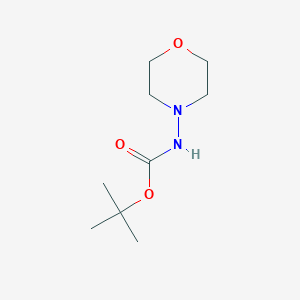

Tert-butyl N-morpholin-4-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-morpholin-4-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

- Drug Development : Tert-butyl N-morpholin-4-ylcarbamate has been explored as a potential lead compound in drug development due to its ability to modulate biological activity. It has shown promise in enhancing the efficacy of various pharmacological agents by acting as a prodrug or modifying the pharmacokinetics of existing drugs.

- P-glycoprotein Modulation : Research indicates that compounds similar to this compound can interact with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. For instance, studies have demonstrated that certain carbamates can stimulate ATPase activity in P-gp, potentially reversing drug resistance in cancer cells .

- Anticancer Activity : Case studies have highlighted the compound's role in increasing intracellular concentrations of chemotherapeutic agents such as paclitaxel in resistant cancer cell lines. This suggests that this compound could be utilized to enhance the effectiveness of existing cancer therapies .

Biological Applications

- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways that are crucial for tumor growth and survival .

- Neuroprotective Effects : Preliminary research suggests that derivatives of morpholine-based compounds may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Table of Applications

Case Studies

- P-glycoprotein Interaction : A study evaluated the effects of various carbamates on ATPase activity and found that certain structures significantly enhanced drug efflux inhibition, indicating their potential as P-gp modulators .

- Anticancer Research : In vitro experiments demonstrated that this compound could reverse resistance to common chemotherapeutics like doxorubicin and vincristine, leading to reduced tumor volumes in animal models .

- Neuroprotection : Research into morpholine derivatives has suggested protective effects against oxidative stress-induced neuronal damage, proposing a therapeutic avenue for conditions like Alzheimer's disease .

化学反応の分析

Boc Protection of Morpholine

The Boc group is introduced using di-tert-butyl dicarbonate [(Boc)₂O] under catalytic conditions. Key methodologies include:

Deprotection Reactions

The Boc group is cleaved under acidic conditions, a critical step in synthetic workflows.

Acidic Cleavage with Trifluoroacetic Acid (TFA)

Conditions :

Mechanism :

-

Protonation : The carbonyl oxygen is protonated, stabilizing the intermediate via resonance .

-

Cleavage : The tert-butyl group is eliminated as a carbocation, which undergoes solvolysis or elimination .

-

Decarboxylation : The resulting carbamic acid decomposes to release CO₂ and regenerate the free amine .

Reactivity in Nucleophilic Substitutions

The carbamate’s carbonyl group can participate in nucleophilic substitutions, though such reactions are less common.

Example: Reaction with Grignard Reagents

Conditions :

-

Grignard reagents (e.g., RMgX) in anhydrous THF at 0°C.

-

The carbonyl oxygen acts as a nucleophilic site, forming tertiary alcohols after hydrolysis.

Stability Under Basic Conditions

The compound demonstrates stability in mild bases (e.g., NaHCO₃) but decomposes in strong bases (e.g., NaOH):

-

Hydrolysis : In NaOH/EtOH, the carbamate undergoes saponification to yield morpholine and tert-butanol .

Table 2: Comparative Deprotection Efficiency

| Acid | Time (min) | By-Products | Source |

|---|---|---|---|

| TFA/DCM | 30 | CO₂, tert-butanol | |

| HCl/dioxane | 60 | CO₂, tert-butanol |

Table 3: Stability in Different Media

| Condition | Stability | Observation | Source |

|---|---|---|---|

| pH 7–8 (aqueous) | Stable | No decomposition over 24 h | |

| pH < 2 (HCl) | Unstable | Rapid Boc cleavage | |

| pH > 12 (NaOH) | Unstable | Saponification to morpholine |

特性

CAS番号 |

150884-54-1 |

|---|---|

分子式 |

C9H18N2O3 |

分子量 |

202.25 g/mol |

IUPAC名 |

tert-butyl N-morpholin-4-ylcarbamate |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)10-11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12) |

InChIキー |

GKKKHXCGGHBIEL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NN1CCOCC1 |

正規SMILES |

CC(C)(C)OC(=O)NN1CCOCC1 |

同義語 |

Carbamic acid, 4-morpholinyl-, 1,1-dimethylethyl ester (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。